molecular formula C11H15NO4 B1489332 Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 172470-04-1

Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B1489332
M. Wt: 225.24 g/mol
InChI Key: LKJUKVFYYIJQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C9H11NO4 . It is used as a building block for various chemical compounds and for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has a molecular weight of 197.19. It has a melting point of 216-222°C and a predicted boiling point of 362.9±42.0 °C. The predicted density is 1.308±0.06 g/cm3 .

Scientific Research Applications

1. Neuroprotection and Anti-neuroinflammatory Agents

  • Summary of Application : This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .
  • Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

2. Synthesis of Analogs of Lucanthone

  • Summary of Application : This compound is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of these experiments were not detailed in the source .

3. Antiviral Activity

  • Summary of Application : Indole derivatives, which can be synthesized using this compound, have been reported to have antiviral properties .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of these experiments were not detailed in the source .

4. Insecticidal Properties

  • Summary of Application : 1,4-Dihydropyridine, a scaffold that can be constructed using this compound, has been found to have insecticidal properties .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of these experiments were not detailed in the source .

5. Synthesis of 5-HT1A Receptor Potency Compounds

  • Summary of Application : This compound can be used in the synthesis of 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine (IV), which has shown effective 5-HT1A receptor potency and neuroprotective activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of these experiments were not detailed in the source .

6. Anticancer and Antimicrobial Activity

  • Summary of Application : 1,4-Dihydropyridine, a scaffold that can be constructed using this compound, has been found to have anticancer and antimicrobial properties .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of these experiments were not detailed in the source .

Safety And Hazards

This compound has been classified with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” are not available, the related compound, Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties . This suggests potential future directions in the development of new antitumor and bactericidal agents.

properties

IUPAC Name

ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-4-7-6(3)12-10(14)8(9(7)13)11(15)16-5-2/h4-5H2,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJUKVFYYIJQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)C(=C1O)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Synthesis routes and methods

Procedure details

A 50-mL round bottom flask was charged with ethyl (Z)-3-[(3-ethoxy-3-oxo-propanoyl)amino]-2-ethyl-but-2-enoate (540 mg, 2 mmol, 1 eq.), sodium methoxide (750 mg, 6.8 mmol, 3.4 eq. 25 wt. % in MeOH) and EtOH (10 ml). The mixture was stirred under reflux for 1 hr. After cooling to room temperature, the mixture was acidified by addition of 2N HCl aq. (5 ml) and extracted with ethyl acetate (3×10 ml). The combined organic layers were dried over anhydrous sodium sulfate and concentrated on a rotary evaporator to afford crude ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate (205 mg, 46% yield) as yellow solid.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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